Methyl 1-[(dimethylamino)sulfonyl]prolinate
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Overview
Description
Methyl 1-[(dimethylamino)sulfonyl]prolinate is a chemical compound that belongs to the class of amino acid esters. It is characterized by its molecular formula C8H16N2O4S and a molecular weight of 236.29 g/mol. This compound is often used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(dimethylamino)sulfonyl]prolinate typically involves the esterification of proline with dimethylaminosulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to ensure consistent production quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(dimethylamino)sulfonyl]prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted prolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[(dimethylamino)sulfonyl]prolinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-[(dimethylamino)sulfonyl]prolinate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The dimethylamino group plays a crucial role in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[(dimethylamino)sulfonyl]glycinate
- Methyl 1-[(dimethylamino)sulfonyl]alaninate
- Methyl 1-[(dimethylamino)sulfonyl]valinate
Uniqueness
Methyl 1-[(dimethylamino)sulfonyl]prolinate is unique due to its proline backbone, which imparts specific stereochemical properties and reactivity. Compared to similar compounds, it exhibits higher stability and selectivity in biochemical assays, making it a valuable tool in research and industrial applications .
Properties
IUPAC Name |
methyl 1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKMFRSBQVXKOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC1C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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